2-methoxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phenol
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Overview
Description
2-methoxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phenol is a synthetic compound known for its potential therapeutic properties. It has been studied for its anti-inflammatory and anti-arthritic activities, particularly in the context of rheumatoid arthritis .
Preparation Methods
The synthesis of 2-methoxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phenol involves several steps. One common method includes the reaction of 2-methoxy-4-methylphenol with a piperazine derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methoxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or other bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in modulating biological pathways, particularly those involved in inflammation.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. By inhibiting STAT3 activation, it reduces pro-inflammatory responses and downstream signaling, which is crucial in conditions like rheumatoid arthritis .
Comparison with Similar Compounds
2-methoxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phenol can be compared to other similar compounds such as:
2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another synthetic analogue with similar anti-inflammatory properties.
2-methoxy-4-methylphenol: Known for its anti-inflammatory activity, but with a different mechanism of action.
The uniqueness of this compound lies in its specific inhibition of the STAT3 pathway, which is not commonly targeted by other similar compounds .
Properties
IUPAC Name |
2-methoxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-21-16-19(9-10-20(21)24)17-23-14-12-22(13-15-23)11-5-8-18-6-3-2-4-7-18/h2-10,16,24H,11-15,17H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFMJJOYAQOSBI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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